molecular formula C10H9N3O B15160967 2-(4-Pyridyl)-6-methylpyrimidine 1-oxide CAS No. 142114-66-7

2-(4-Pyridyl)-6-methylpyrimidine 1-oxide

Cat. No.: B15160967
CAS No.: 142114-66-7
M. Wt: 187.20 g/mol
InChI Key: JVHDOVUAEAMDEM-UHFFFAOYSA-N
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Description

2-(4-Pyridyl)-6-methylpyrimidine 1-oxide is a heterocyclic compound that features both pyridine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Pyridyl)-6-methylpyrimidine 1-oxide typically involves the oxidation of the corresponding pyridine derivative. Common oxidizing agents used in this process include peracids such as peracetic acid and perbenzoic acid . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Pyridyl)-6-methylpyrimidine 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Peracids such as peracetic acid.

    Reduction: Reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield higher-order N-oxides, while substitution can introduce various functional groups into the pyridine ring.

Scientific Research Applications

2-(4-Pyridyl)-6-methylpyrimidine 1-oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Pyridyl)-6-methylpyrimidine 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The N-oxide group can participate in redox reactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Uniqueness: 2-(4-Pyridyl)-6-methylpyrimidine 1-oxide is unique due to the presence of both pyridine and pyrimidine rings, which confer distinct electronic and steric properties

Properties

CAS No.

142114-66-7

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

6-methyl-1-oxido-2-pyridin-4-ylpyrimidin-1-ium

InChI

InChI=1S/C10H9N3O/c1-8-2-7-12-10(13(8)14)9-3-5-11-6-4-9/h2-7H,1H3

InChI Key

JVHDOVUAEAMDEM-UHFFFAOYSA-N

Canonical SMILES

CC1=[N+](C(=NC=C1)C2=CC=NC=C2)[O-]

Origin of Product

United States

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